1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine
Description
Properties
Molecular Formula |
C12H16BrN3 |
|---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-(6-bromo-1H-benzimidazol-2-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C12H16BrN3/c1-3-7(2)11(14)12-15-9-5-4-8(13)6-10(9)16-12/h4-7,11H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
PURFUQMZTZSMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NC2=C(N1)C=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The final step involves the alkylation of the brominated benzimidazole with 2-methylbutan-1-amine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole ring and the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and suitable ligands are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions can produce various substituted benzimidazole derivatives.
Scientific Research Applications
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the benzimidazole ring allows it to bind to various molecular targets, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is compared below with structurally related 5-bromo-1H-benzo[d]imidazol-2-amine derivatives, focusing on substituent groups, synthesis, and physicochemical properties.
Table 1: Structural and Analytical Comparison of Selected Benzimidazole Derivatives
Key Observations :
- Substituent Effects: The target compound’s 2-methylbutan-1-amine chain introduces greater steric bulk compared to aryl (e.g., 1a–1c) or simple alkyl (e.g., 6d) substituents. This may enhance solubility in non-polar solvents or alter binding interactions in biological systems.
- Synthesis: Derivatives like 1a–1f are synthesized via Cu(OAc)₂-catalyzed N-arylation with arylboronic acids under mild conditions (room temperature, 2–24 hours) , whereas the target compound requires more specialized coupling agents (e.g., 3-(ethyliminomethyleneamino)-N,N-dimethylpropan-1-amine hydrochloride) and longer reaction times .
Functional Group Impact on Physicochemical Properties
- Melting Points and Stability : Aryl-substituted derivatives (1a–1c) generally exhibit higher melting points due to planar aromatic systems, whereas the target compound’s branched alkyl chain may lower its melting point, though specific data are unavailable .
Biological Activity
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine, with a CAS number of 1184584-30-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, particularly its antimicrobial and pharmacological effects, based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 282.18 g/mol. The structure features a benzo[d]imidazole core, which is significant in medicinal chemistry for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[d]imidazole derivatives, including this compound. In a comparative study, various derivatives were tested against multiple pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | < 1 µg/mL |
| Compound B | E. coli | 3.9 µg/mL |
| Compound C | C. albicans | < 3.9 µg/mL |
| 1-(5-Bromo...) | S. aureus, C. albicans | TBD |
The study reported that certain derivatives demonstrated MIC values lower than 10 µg/mL against these pathogens, indicating strong antimicrobial properties .
The mechanism by which benzo[d]imidazole derivatives exert their antimicrobial effects involves interaction with bacterial proteins critical for survival and replication. Molecular docking studies suggest that these compounds may inhibit enzymes such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, which are crucial for bacterial growth and biofilm formation .
Case Studies
One notable case study involved the synthesis and evaluation of various benzo[d]imidazole derivatives, including the compound . The study found that modifications in the side chains significantly affected the biological activity, highlighting the importance of structural optimization in drug design .
Another research effort focused on the pharmacokinetics of related compounds in animal models, demonstrating favorable absorption rates and bioavailability profiles for several derivatives, which could be extrapolated to predict the behavior of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
